Cas no 119915-41-2 (3,4,6-Trifluoro-2-methylbenzoyl Chloride)

3,4,6-Trifluoro-2-methylbenzoyl chloride is a fluorinated aromatic acyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its key advantages include high reactivity due to the presence of the acyl chloride functional group, enabling efficient acylation reactions. The trifluoromethyl and methyl substituents enhance its steric and electronic properties, making it valuable for constructing complex fluorinated compounds. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated motifs are often sought for their metabolic stability and bioavailability. It should be handled under inert conditions due to its moisture sensitivity. Typical applications include the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.
3,4,6-Trifluoro-2-methylbenzoyl Chloride structure
119915-41-2 structure
Product Name:3,4,6-Trifluoro-2-methylbenzoyl Chloride
CAS No:119915-41-2
MF:C8H4ClF3O
MW:208.564971923828
CID:2892257
PubChem ID:15007607
Update Time:2025-05-21

3,4,6-Trifluoro-2-methylbenzoyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 3,4,6-Trifluoro-2-methylbenzoyl Chloride
    • 2,4,5-Trifluoro-6-methylbenzoyl chloride
    • 119915-41-2
    • SCHEMBL5506097
    • WXJXPXFAMJMQTF-UHFFFAOYSA-N
    • Inchi: 1S/C8H4ClF3O/c1-3-6(8(9)13)4(10)2-5(11)7(3)12/h2H,1H3
    • InChI Key: WXJXPXFAMJMQTF-UHFFFAOYSA-N
    • SMILES: ClC(C1C(=CC(=C(C=1C)F)F)F)=O

Computed Properties

  • Exact Mass: 207.9902769g/mol
  • Monoisotopic Mass: 207.9902769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

3,4,6-Trifluoro-2-methylbenzoyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T313095-500mg
3,4,6-Trifluoro-2-methylbenzoyl Chloride
119915-41-2
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$540.00 2023-05-17
TRC
T313095-1g
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$ 1200.00 2023-09-05
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$ 1910.00 2022-06-02
TRC
T313095-1000mg
3,4,6-Trifluoro-2-methylbenzoyl Chloride
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$1045.00 2023-05-17
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T313095-2500mg
3,4,6-Trifluoro-2-methylbenzoyl Chloride
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$2308.00 2023-05-17

Additional information on 3,4,6-Trifluoro-2-methylbenzoyl Chloride

Comprehensive Guide to 3,4,6-Trifluoro-2-methylbenzoyl Chloride (CAS No. 119915-41-2): Properties, Applications, and Industry Insights

3,4,6-Trifluoro-2-methylbenzoyl Chloride (CAS No. 119915-41-2) is a specialized fluorinated benzoyl chloride derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl and acyl chloride functional groups, serves as a critical building block in the synthesis of high-value intermediates. Its molecular structure, C8H4ClF3O, combines reactivity with stability, making it indispensable for modern organic synthesis.

In recent years, the demand for fluorinated compounds like 3,4,6-Trifluoro-2-methylbenzoyl Chloride has surged due to their enhanced bioavailability and metabolic stability in drug development. Researchers frequently search for "fluorinated benzoyl chloride applications" or "CAS 119915-41-2 solubility," reflecting growing interest in its physicochemical properties. The compound’s low boiling point (typically 180–190°C) and high reactivity with nucleophiles align with trends toward sustainable and efficient synthetic routes.

One of the most discussed topics in forums and academic circles is the role of 3,4,6-Trifluoro-2-methylbenzoyl Chloride in API (Active Pharmaceutical Ingredient) manufacturing. Its ability to introduce fluorine atoms into complex molecules addresses key challenges in drug design, such as improving blood-brain barrier penetration—a frequent search term among medicinal chemists. Additionally, its use in crop protection chemicals aligns with global debates on sustainable agriculture, where users often inquire about "fluoro-agrochemical intermediates."

From a technical perspective, handling 3,4,6-Trifluoro-2-methylbenzoyl Chloride requires expertise due to its moisture-sensitive nature. Industry professionals commonly search for "storage conditions for benzoyl chlorides" or "CAS 119915-41-2 stability," emphasizing the need for inert atmospheres and anhydrous solvents. Recent innovations in continuous flow chemistry have further optimized its utilization, reducing waste and improving yield—a hotspot in green chemistry discussions.

The compound’s spectral data (e.g., NMR and IR spectra) is another area of frequent queries, particularly among analytical chemists validating synthetic pathways. Peer-reviewed studies highlight its distinct 1H-NMR peaks at 2.5 ppm (methyl group) and 7.1–7.8 ppm (aromatic protons), which are crucial for quality control. Meanwhile, patent databases reveal its inclusion in novel heterocyclic compound syntheses, tying into broader interest in "fluorine in drug discovery."

As regulatory landscapes evolve, 3,4,6-Trifluoro-2-methylbenzoyl Chloride remains compliant with major chemical inventories like REACH and TSCA, a detail often searched by compliance officers. Its commercial availability through specialty chemical suppliers ensures accessibility for R&D teams exploring "high-purity fluorinated intermediates." Future applications may expand into material science, particularly in liquid crystal and polymer modification, areas gaining traction in academic literature.

In conclusion, 3,4,6-Trifluoro-2-methylbenzoyl Chloride (CAS No. 119915-41-2) exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility across pharmaceuticals, agrochemicals, and emerging fields underscores its value, while user-driven queries reflect the dynamic needs of the scientific community. For those seeking deeper insights, resources on "fluorination techniques" or "benzoyl chloride reactivity" offer further exploration avenues.

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